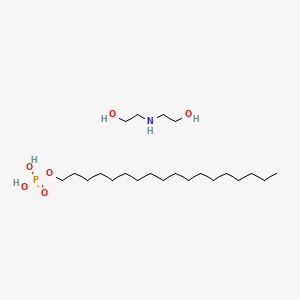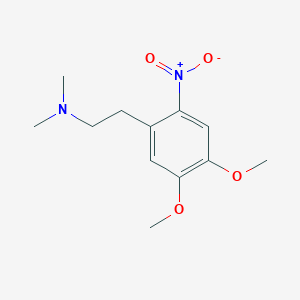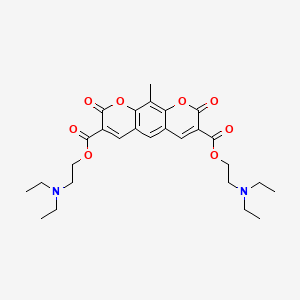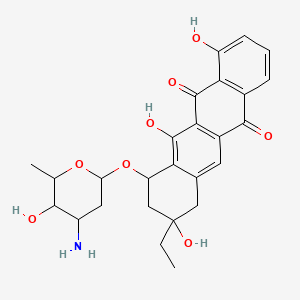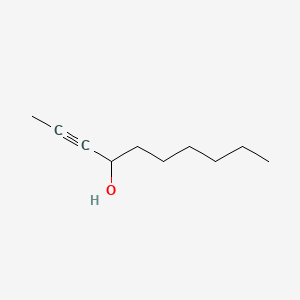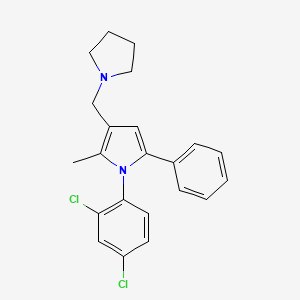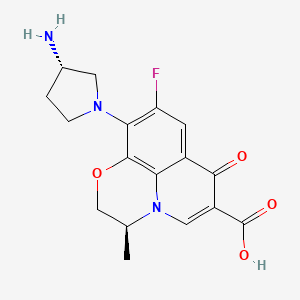
1-Cyclohexyl-3-((Z)-4-(cyclohexylmethyl)cyclohexyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclohexyl-3-((Z)-4-(cyclohexylmethyl)cyclohexyl)urea is a complex organic compound characterized by its unique structure, which includes cyclohexyl groups and a urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-3-((Z)-4-(cyclohexylmethyl)cyclohexyl)urea typically involves the reaction of cyclohexyl isocyanate with a suitable amine. The reaction conditions often include:
Solvent: Common solvents used are dichloromethane or tetrahydrofuran.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can optimize reaction conditions and minimize human error.
Análisis De Reacciones Químicas
Types of Reactions
1-Cyclohexyl-3-((Z)-4-(cyclohexylmethyl)cyclohexyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the urea moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of cyclohexyl ketones.
Reduction: Formation of cyclohexylamines.
Substitution: Formation of substituted urea derivatives.
Aplicaciones Científicas De Investigación
1-Cyclohexyl-3-((Z)-4-(cyclohexylmethyl)cyclohexyl)urea has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 1-Cyclohexyl-3-((Z)-4-(cyclohexylmethyl)cyclohexyl)urea involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of metabolic processes or signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Cyclohexyl-3-phenylurea
- 1-Cyclohexyl-1-methyl-3-(o-tolyl)urea
- 1-Cyclohexyl-3-(oxolan-2-ylmethyl)urea
Uniqueness
1-Cyclohexyl-3-((Z)-4-(cyclohexylmethyl)cyclohexyl)urea is unique due to its specific structural configuration, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
102433-07-8 |
|---|---|
Fórmula molecular |
C20H36N2O |
Peso molecular |
320.5 g/mol |
Nombre IUPAC |
1-cyclohexyl-3-[4-(cyclohexylmethyl)cyclohexyl]urea |
InChI |
InChI=1S/C20H36N2O/c23-20(21-18-9-5-2-6-10-18)22-19-13-11-17(12-14-19)15-16-7-3-1-4-8-16/h16-19H,1-15H2,(H2,21,22,23) |
Clave InChI |
DAXYUNRTSAWCFC-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)CC2CCC(CC2)NC(=O)NC3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



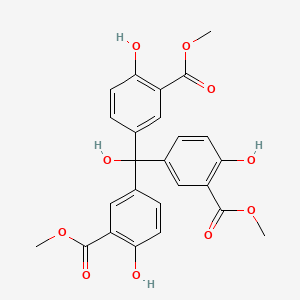
![6-(3,4-Dimethoxyphenyl)-7,8-dihydronaphtho[2,3-d][1,3]dioxol-5(6h)-one](/img/structure/B12796337.png)
